molecular formula C12H16F2N2O B8558085 4-(2,4-Difluorophenyl)-1-piperazineethanol

4-(2,4-Difluorophenyl)-1-piperazineethanol

Cat. No.: B8558085
M. Wt: 242.26 g/mol
InChI Key: SPGATEIFHQEXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Difluorophenyl)-1-piperazineethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-1-piperazineethanol typically involves the reaction of 2,4-difluoroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the fluorinated aromatic ring, resulting in the formation of the desired product.

  • Step 1: Formation of Intermediate

      Reactants: 2,4-difluoroaniline, piperazine

      Solvent: Ethanol or methanol

      Catalyst: Acid catalyst such as hydrochloric acid

      Conditions: Reflux at elevated temperature (80-100°C) for several hours

  • Step 2: Purification

    • The reaction mixture is cooled and the product is isolated by filtration or extraction.
    • The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-1-piperazineethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, elevated temperature

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon (Pd/C)

      Conditions: Room temperature, atmospheric pressure

  • Substitution

      Reagents: Sodium methoxide, sodium hydride

      Conditions: Anhydrous conditions, elevated temperature

Major Products Formed

    Oxidation: Formation of 2-[4-(2,4-Difluorophenyl)piperazin-1-yl]acetaldehyde or 2-[4-(2,4-Difluorophenyl)piperazin-1-yl]acetone.

    Reduction: Formation of 2-[4-(2,4-Dihydroxyphenyl)piperazin-1-yl]ethanol.

    Substitution: Formation of derivatives with different substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-1-piperazineethanol involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act on serotonin and dopamine receptors.

Comparison with Similar Compounds

4-(2,4-Difluorophenyl)-1-piperazineethanol can be compared with other piperazine derivatives, such as:

    Cetirizine: An antihistamine used to treat allergic reactions.

    Fluoxetine: A selective serotonin reuptake inhibitor used to treat depression.

    Risperidone: An antipsychotic used to treat schizophrenia and bipolar disorder.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct pharmacological properties. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for further drug development.

Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C12H16F2N2O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2

InChI Key

SPGATEIFHQEXHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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